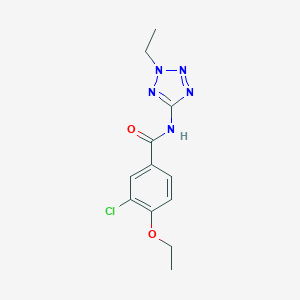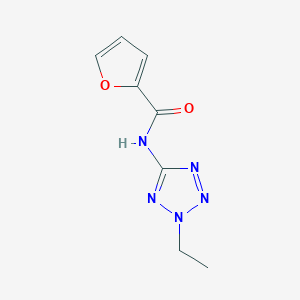![molecular formula C15H12BrF2NO3 B244615 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, and its overexpression is associated with various cancers. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
作用机制
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for its anti-apoptotic function. By binding to BCL-2, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide displaces the pro-apoptotic proteins, such as BIM, from the hydrophobic groove, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and activation of caspases, which ultimately results in the cleavage of cellular proteins and DNA fragmentation. 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
实验室实验的优点和局限性
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BCL-2, which allows for the specific inhibition of BCL-2 function. However, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide will likely focus on its potential use in combination therapies for cancer treatment, as well as its use in other types of cancer beyond CLL and AML. Additionally, further studies are needed to elucidate the mechanisms of resistance to 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide and to identify biomarkers that can predict response to the drug. Finally, the development of more potent and soluble analogs of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide may improve its efficacy and expand its use in experimental settings.
合成方法
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(difluoromethoxy)aniline to yield the intermediate product. The intermediate product is then coupled with 4-aminomethylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide.
科学研究应用
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has shown potent anti-tumor activity in various cancer cell lines and animal models. In clinical trials, 5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide has demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions.
属性
分子式 |
C15H12BrF2NO3 |
|---|---|
分子量 |
372.16 g/mol |
IUPAC 名称 |
5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H12BrF2NO3/c1-21-12-7-6-9(16)8-10(12)14(20)19-11-4-2-3-5-13(11)22-15(17)18/h2-8,15H,1H3,(H,19,20) |
InChI 键 |
JPZAGXCKBJNQDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)